molecular formula C24H17BrF2N2 B10910185 4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10910185
M. Wt: 451.3 g/mol
InChI Key: UCPNFBUZVUGHQI-UHFFFAOYSA-N
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Description

4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, fluorine, and vinylbenzyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine and fluorine groups: Halogenation reactions using bromine and fluorine sources.

    Attachment of the vinylbenzyl group: This can be done via a coupling reaction, such as a Heck reaction, where a vinylbenzyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the vinylbenzyl group.

    Reduction: Reduction reactions could target the bromine or fluorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or fluorine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in various substituted pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology

    Pharmacology: Investigation as a potential drug candidate due to its unique structural features.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-diphenyl-1H-pyrazole
  • 3,5-Bis(4-fluorophenyl)-1H-pyrazole
  • 1-(4-Vinylbenzyl)-3,5-diphenyl-1H-pyrazole

Uniqueness

The presence of both bromine and fluorine atoms, along with the vinylbenzyl group, distinguishes 4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE from other similar compounds

Properties

Molecular Formula

C24H17BrF2N2

Molecular Weight

451.3 g/mol

IUPAC Name

4-bromo-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C24H17BrF2N2/c1-2-16-3-5-17(6-4-16)15-29-24(19-9-13-21(27)14-10-19)22(25)23(28-29)18-7-11-20(26)12-8-18/h2-14H,1,15H2

InChI Key

UCPNFBUZVUGHQI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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